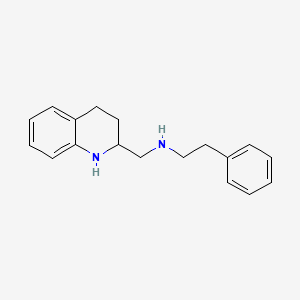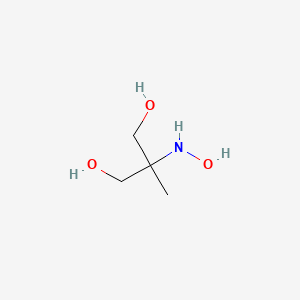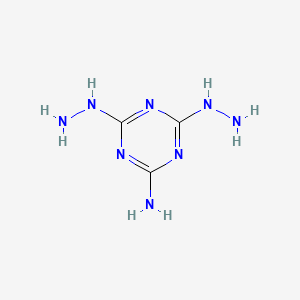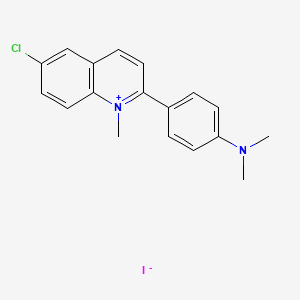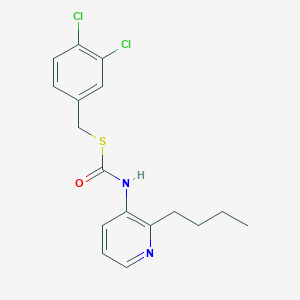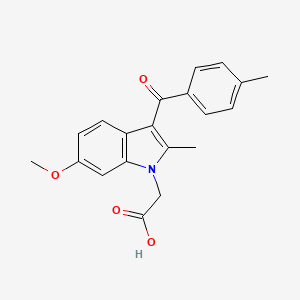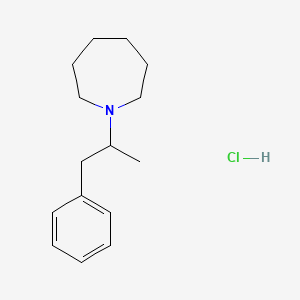
1H-Azepine, hexahydro-1-(alpha-methylphenethyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Azepine, hexahydro-1-(alpha-methylphenethyl)-, hydrochloride is a chemical compound with a complex structure. It is a derivative of azepine, a seven-membered heterocyclic compound containing one nitrogen atom. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the solubility and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Azepine, hexahydro-1-(alpha-methylphenethyl)-, hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a halogenated precursor, followed by cyclization to form the azepine ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or platinum.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and pH levels is common to maintain consistency in production.
Chemical Reactions Analysis
Types of Reactions
1H-Azepine, hexahydro-1-(alpha-methylphenethyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
1H-Azepine, hexahydro-1-(alpha-methylphenethyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving nitrogen-containing heterocycles.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Azepine, hexahydro-1-(alpha-methylphenethyl)-, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1H-Azepine, hexahydro-1-(1-methyl-2-phenylethyl)-, hydrochloride
- 1H-Azepine, hexahydro-1-(2-methylphenethyl)-, hydrochloride
Uniqueness
1H-Azepine, hexahydro-1-(alpha-methylphenethyl)-, hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
CAS No. |
27431-98-7 |
|---|---|
Molecular Formula |
C15H24ClN |
Molecular Weight |
253.81 g/mol |
IUPAC Name |
1-(1-phenylpropan-2-yl)azepane;hydrochloride |
InChI |
InChI=1S/C15H23N.ClH/c1-14(13-15-9-5-4-6-10-15)16-11-7-2-3-8-12-16;/h4-6,9-10,14H,2-3,7-8,11-13H2,1H3;1H |
InChI Key |
LBBBUXHHFSIFNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)N2CCCCCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


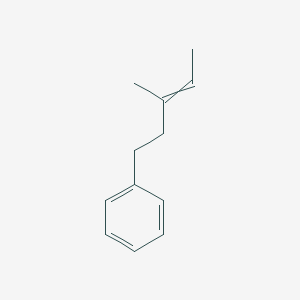
![N-Phenyl-N-[(trimethylsilyl)methyl]aniline](/img/structure/B14696188.png)
![1,1'-[(3-Aminophenyl)methylene]di(naphthalen-2-ol)](/img/structure/B14696195.png)
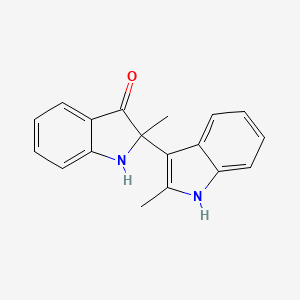
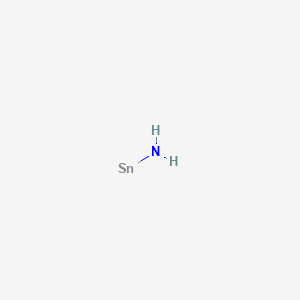
![5-Methyl-7-(propan-2-yl)-2,3-dioxabicyclo[2.2.2]octane](/img/structure/B14696211.png)
